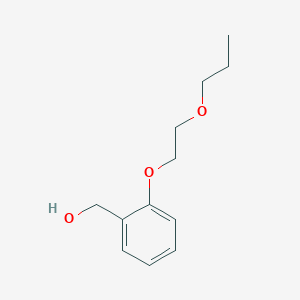

2-(2-Propoxyethoxy)benzyl alcohol

Description

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

[2-(2-propoxyethoxy)phenyl]methanol |

InChI |

InChI=1S/C12H18O3/c1-2-7-14-8-9-15-12-6-4-3-5-11(12)10-13/h3-6,13H,2,7-10H2,1H3 |

InChI Key |

XBFHIFSJVVVVFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC1=CC=CC=C1CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 2-(2-propoxyethoxy)benzyl alcohol with structurally related compounds based on substituent effects:

Key Observations :

- Substituent Effects : Longer alkoxy chains (e.g., propoxyethoxy) increase hydrophobicity and molecular weight, reducing water solubility compared to shorter chains (methoxy, ethoxy) .

- Boiling Points : Methoxy derivatives (e.g., 2-methoxybenzyl alcohol) exhibit higher boiling points due to stronger hydrogen bonding compared to ethoxy or propoxyethoxy analogs .

Research Findings

- Antimicrobial Activity : Benzyl alcohol derivatives exhibit antimicrobial properties. For example, walnut husk extracts containing benzyl alcohol show inhibitory effects against plant pathogens .

- Metabolism : Benzyl alcohol derivatives are metabolized via hepatic oxidation. Longer alkoxy chains may slow metabolic clearance, increasing bioaccumulation risks .

Preparation Methods

Acid-Catalyzed Etherification Using Solid Acid Catalysts

Reagents :

-

2-Hydroxybenzyl alcohol

-

2-Propoxyethanol

-

Amberlyst 15 (acidic resin catalyst)

Procedure :

-

Reaction Setup : 2-Hydroxybenzyl alcohol is added to 2-propoxyethanol at 0–5°C in the presence of Amberlyst 15.

-

Stirring : The mixture is stirred at 15–20°C for 10–12 hours.

-

Workup : The catalyst is filtered, and excess 2-propoxyethanol is removed via distillation. The crude product is purified via aqueous extraction and column chromatography.

Key Data :

Advantages :

Limitations :

Rare Earth Metal-Catalyzed Etherification

Reagents :

-

2-Hydroxybenzyl alcohol

-

2-Propoxyethanol

-

Yb(OTf)₃ (ytterbium triflate)

Procedure :

-

Catalyst Activation : Yb(OTf)₃ is dissolved in acetonitrile.

-

Reaction : 2-Hydroxybenzyl alcohol and 2-propoxyethanol are added, and the mixture is heated at 80°C for 5 hours.

-

Purification : The product is extracted with ethyl acetate, washed with brine, and distilled under reduced pressure.

Key Data :

Advantages :

Limitations :

-

High catalyst cost for large-scale applications.

Williamson Ether Synthesis

Reagents :

-

2-Hydroxybenzyl alcohol

-

2-Propoxyethyl bromide

-

Sodium hydride (NaH)

Procedure :

-

Alkoxide Formation : 2-Hydroxybenzyl alcohol is deprotonated with NaH in THF.

-

Alkylation : 2-Propoxyethyl bromide is added dropwise at 0°C, and the mixture is stirred at room temperature for 24 hours.

-

Isolation : The product is extracted with dichloromethane and purified via flash chromatography.

Key Data :

Advantages :

Limitations :

-

Requires anhydrous conditions and handling of sensitive reagents (NaH).

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability | Key Challenges |

|---|---|---|---|---|

| Acid-Catalyzed | 85–90 | High | Industrial | Temperature control |

| Rare Earth-Catalyzed | 80–85 | Moderate | Lab-scale | Catalyst cost |

| Williamson Synthesis | 70–75 | Low | Multi-scale | Anhydrous conditions |

Critical Considerations in Synthesis

Starting Material Availability

Purification Strategies

Q & A

Q. What are the primary synthetic routes for 2-(2-Propoxyethoxy)benzyl alcohol, and how are reaction conditions optimized?

The compound is synthesized via ethoxylation of benzyl alcohol using ethylene oxide or propylene oxide derivatives. A key method involves reacting benzyl alcohol with ethylene oxide under controlled conditions, often catalyzed by acids or bases. Optimization can be achieved using statistical experimental designs like the Yates pattern , which evaluates factors such as temperature, molar ratios, and catalyst loading. For example, a 2³ factorial design was used in benzylation reactions to maximize yields (91.6%) by adjusting temperature (130°C), molar ratios (4:1), and catalyst concentration (5% perchloric acid) .

Q. How is the purity and composition of this compound validated in laboratory settings?

Purity is assessed using:

- Active content analysis (≥95% via GB/T 13173 surface activity testing) .

- pH measurement (5.0–7.0 for 1% aqueous solutions) .

- Chromatographic methods (UPLC-HRESIMS for detecting impurities and quantifying derivatives) .

Advanced NMR (¹H and ¹³C) and IR spectroscopy are critical for structural confirmation, with characteristic peaks such as O–H stretches (~3500 cm⁻¹) and aromatic C–H bending (1600–1500 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory experiments?

- Use respiratory protection and ventilated fume hoods to avoid inhalation .

- Conduct liver and kidney function tests for researchers with prolonged exposure, as ethoxylated alcohols can potentiate organ toxicity when combined with other solvents .

- Avoid skin contact using nitrile gloves and eye protection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) simulations can model electron distribution in the benzyl alcohol core and ethoxy-propoxy side chains, predicting sites for electrophilic substitution or oxidation. For example, the compound’s oxidative stability can be inferred from bond dissociation energies of O–H (≈90 kcal/mol) and C–O (≈85 kcal/mol) bonds . Molecular docking studies may also explore its interactions in catalytic systems (e.g., with perchloric acid or sulfonic acid catalysts) .

Q. What methodologies resolve contradictions in reported reaction yields for benzylation reactions involving this compound?

Contradictions often arise from differences in catalyst selection (e.g., perchloric acid vs. sulfuric acid) or solvent polarity . A systematic approach includes:

- Replicate studies with controlled variables (e.g., fixed molar ratios and temperature gradients) .

- Interaction effect analysis using ANOVA to identify significant factors (e.g., catalyst × temperature interactions) .

- Cross-validation with alternative characterization methods (e.g., HRESIMS vs. GC-MS) to confirm product identity .

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

Single-crystal X-ray diffraction (SCXRD) reveals that hydrogen bonding (e.g., O–H···N/O interactions) and π–π stacking (centroid distances ~3.57 Å) stabilize the lattice. For example, cocrystals with phenanthroline exhibit bifurcated hydrogen bonds, which may enhance thermal stability or solubility . These structural insights guide the design of derivatives with tailored melting points or bioavailability.

Q. What advanced statistical tools are used to optimize multi-step syntheses involving this compound?

- Response Surface Methodology (RSM) models non-linear relationships between variables (e.g., time, temperature).

- Taguchi arrays minimize experimental runs while maximizing data robustness .

- Principal Component Analysis (PCA) identifies dominant variables in complex reaction networks (e.g., competing etherification and oxidation pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.